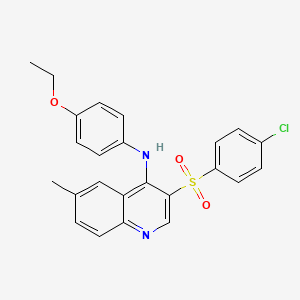
3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine
カタログ番号 B2660057
CAS番号:
895640-69-4
分子量: 452.95
InChIキー: UCOPKJUEUBCNKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine” is a complex organic molecule. It contains functional groups such as sulfonyl, amine, and ethoxyphenyl .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound “3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile” has been synthesized and characterized using 1H NMR, 13C NMR, FT-IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the related compound was optimized using Density Functional Theory (DFT) with the B3LYP/6-31++G(d,p) basis set . The experimental and theoretical vibrational frequencies of the compound were compared .科学的研究の応用
Synthesis and Characterization
- Quinoline derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For example, the cyclization of certain benzoate compounds leads to quinoline sulfonic acids, showcasing the utility of these reactions in producing heterocyclic compounds with potential biological activity (Ukrainets et al., 2014).
- The synthesis of new quinazoline derivatives as potential antimicrobial agents highlights the ongoing research into quinoline-related compounds for therapeutic use. These compounds have shown activity against various bacteria and fungi, underscoring the importance of the quinoline scaffold in drug development (Desai et al., 2007).
Potential Biological Activities
- The modification of combretastatin A-4 to include quinoline moieties has led to derivatives with significant antiproliferative activity and microtubule destabilizing potency. This research demonstrates the therapeutic potential of quinoline derivatives in cancer treatment (Lee et al., 2011).
- The exploration of tetrahydroisoquinoline derivatives for inhibiting dopamine uptake and possessing dopaminomimetic properties indicates the potential of these compounds in treating neurological disorders. The study found that certain structural features are crucial for antidepressant activity, highlighting the role of quinoline derivatives in developing new treatments for mental health conditions (Zára-Kaczián et al., 1986).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-16(2)4-13-22(21)26-15-23(24)31(28,29)20-11-5-17(25)6-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPKJUEUBCNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2659976.png)
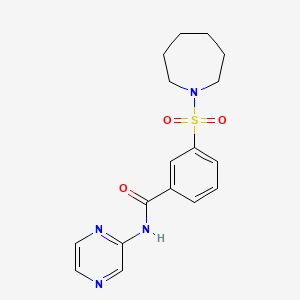
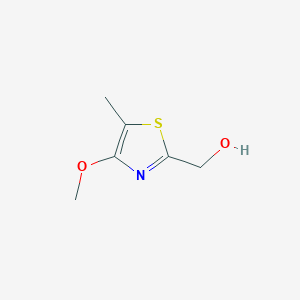
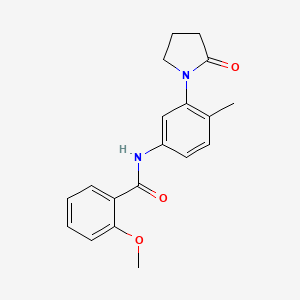

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
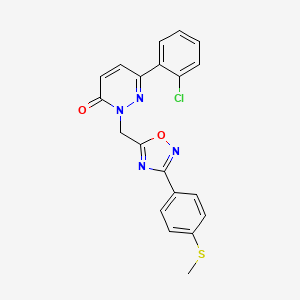
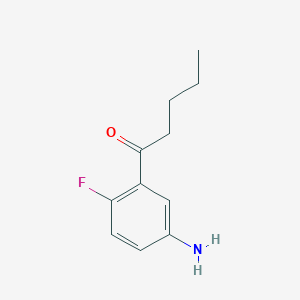
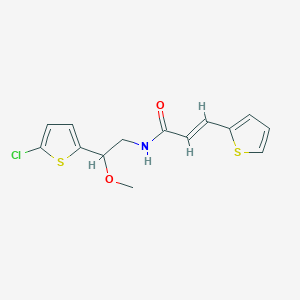
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
amino}acetonitrile](/img/structure/B2659991.png)

